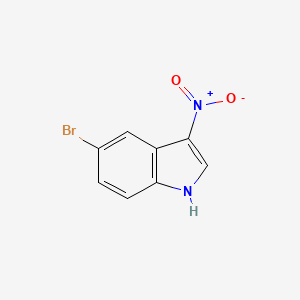

5-Bromo-3-nitro-1H-indole

Description

Significance of Substituted Indole (B1671886) Scaffolds in Contemporary Synthetic Chemistry

The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. chemicalbook.comnih.gov This prevalence has established the indole scaffold as a "privileged" structure in medicinal chemistry and drug discovery. prepchem.comacs.org Functionalized indoles are integral components of many pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The development of efficient methods to create indoles with diverse substitution patterns is a dynamic area of research, as the nature and position of substituents play a crucial role in determining the molecule's biological function. chemicalbook.comatomfair.com The ability to strategically modify the indole core allows chemists to fine-tune the properties of molecules for various applications, from developing new therapeutic agents to creating novel organic materials. prepchem.comresearchgate.net

Strategic Importance of Halogen and Nitro Functional Groups in Heterocyclic Systems for Chemical Transformations

The presence of both a halogen and a nitro group on a heterocyclic ring, such as in 5-Bromo-3-nitro-1H-indole, offers significant advantages for synthetic transformations. Halogens, due to their electrophilicity and ability to act as leaving groups, are pivotal in the activation and derivatization of organic compounds. The bromine atom on the indole ring can be a site for various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. evitachem.com

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the indole ring. Its presence can facilitate certain nucleophilic aromatic substitution reactions. atomfair.com Furthermore, the nitro group is a versatile functional group that can be readily reduced to an amino group. chemicalbook.com This transformation opens up a plethora of synthetic possibilities, including the introduction of new substituents and the construction of more complex heterocyclic systems. prepchem.comd-nb.info The combined presence of these two functional groups makes bromo- and nitro-substituted indoles highly valuable intermediates in multi-step syntheses. atomfair.com

Historical Context and Evolution of Research on Bromo- and Nitro-Substituted Indoles

Research into the synthesis and reactivity of substituted indoles has a long history. The bromination of indoles has been studied for decades, with early work focusing on the reaction of 3-alkylindoles with reagents like N-bromosuccinimide (NBS). The synthesis of nitroindoles has also been an area of significant interest, with various methods developed to introduce the nitro group at different positions on the indole ring. d-nb.info The combination of these two functionalities on the same indole scaffold, as seen in this compound, represents a more advanced stage of this research, aimed at creating highly functionalized building blocks for complex target molecules. The development of methods for the selective synthesis of such disubstituted indoles continues to be an active area of investigation.

Research Imperatives and Future Directions in the Chemistry of this compound

The primary research application of this compound lies in its utility as a synthetic intermediate. A key transformation is the reduction of the nitro group to an amine, yielding 5-bromo-1H-indol-3-amine. chemicalbook.com This reaction highlights the compound's role as a precursor to 3-aminoindole derivatives, which are themselves important components in medicinal chemistry.

Future research will likely focus on exploiting the dual reactivity of the bromo and nitro functionalities. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, alkyl, and other groups at the 5-position. atomfair.com Following such modifications, the nitro group can then be reduced and further functionalized. This sequential reactivity allows for the controlled and systematic construction of complex, poly-substituted indole derivatives. The development of novel, efficient, and selective methods for the functionalization of both the bromo and nitro groups will continue to be a key research imperative, expanding the utility of this compound as a versatile platform for the synthesis of new chemical entities with potential applications in drug discovery and materials science. chemscene.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reference |

|---|---|---|---|---|

| 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | 241.04 | 525593-33-3 | atomfair.com |

| 5-Bromo-7-nitro-1H-indole | C8H5BrN2O2 | 241.04 | 165669-16-9 | chemscene.com |

| (E)-5-bromo-3-(2-nitrovinyl)-1H-indole | C10H7BrN2O2 | 267.08 | 131653-79-7 | sigmaaldrich.com |

| 5-bromo-1H-indol-3-amine | C8H7BrN2 | 211.06 | 69343-99-3 | chemicalbook.com |

Table 2: Example Reaction of this compound

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | SnCl2, AcOH | 85°C, 2 h | 5-bromo-1H-indol-3-amine | 92% | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCFUDPGQYOPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Nitro 1h Indole and Analogous Derivatives

Direct Synthesis Approaches for 5-Bromo-3-nitro-1H-indole Frameworks

Direct synthesis approaches involve the modification of a pre-existing indole (B1671886) core to introduce the desired bromo and nitro functionalities. These methods are often favored for their straightforwardness and the ready availability of starting materials.

Regioselective Nitration of Bromoindoles and Bromination of Nitroindoles

The most direct route to this compound involves the regioselective nitration of 5-bromo-1H-indole. The indole nucleus is highly susceptible to electrophilic substitution, with the C3 position being the most reactive. The presence of a bromine atom at the C5 position, being a deactivating but ortho-, para-directing group, does not significantly hinder the inherent reactivity of the C3 position.

Nitration is typically achieved using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride (B1165640). The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the indole ring. A common procedure involves the slow addition of a nitrating agent to a solution of 5-bromo-1H-indole in a suitable solvent at low temperatures. For instance, the use of tetramethylammonium (B1211777) nitrate (B79036) with trifluoroacetic anhydride provides a non-acidic and metal-free method for the regioselective nitration of indoles, including those with halogen substituents at the 5-position. nih.gov This method proceeds smoothly to yield the corresponding 3-nitroindole derivatives in good to excellent yields. nih.gov

Table 1: Regioselective Functionalization of Indole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 5-Bromo-1H-indole | Tetramethylammonium nitrate, Trifluoroacetic anhydride | This compound | Good to Excellent nih.gov |

| 3-Nitro-1H-indole | N-Bromosuccinimide, Acetonitrile | This compound | Moderate to Good |

One-Pot Multicomponent Reactions Incorporating Substituted Indole Precursors

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. While a specific one-pot synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct substituted indole frameworks.

For instance, a three-component reaction involving an appropriately substituted aniline, an aldehyde, and a third component can be envisioned to construct the indole ring with the desired substituents in place. The development of novel MCRs for the synthesis of 3-substituted indoles is an active area of research, often utilizing catalysts to promote the cascade of reactions. These methods are valued for their step economy, reduction in waste, and operational simplicity.

Atom-Economical and Green Chemistry Methodologies in Indole Synthesis

The principles of green chemistry and atom economy are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, this translates to the use of environmentally benign reagents and solvents, minimizing waste, and designing energy-efficient processes.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. The nitration and bromination of indoles can be accelerated under microwave irradiation, potentially reducing the need for harsh reaction conditions. Furthermore, the development of catalytic systems that can be recycled and reused aligns with the goals of green chemistry. For example, solid-supported catalysts or phase-transfer catalysts can facilitate the separation of the catalyst from the product, simplifying the work-up procedure and reducing waste. The use of ionic liquids as recyclable reaction media for indole synthesis is another promising green alternative.

Precursor-Based Indole Annulation Strategies

Precursor-based strategies involve the construction of the indole ring from acyclic or non-indolic precursors that already contain the necessary bromo and nitro functionalities. These methods offer greater flexibility in the synthesis of highly substituted indoles.

Cycloaddition Reactions Involving Nitroarenes and Alkynes for Indole Ring Formation

Cycloaddition reactions provide a powerful tool for the construction of cyclic systems, including the indole nucleus. The reaction between nitroarenes and alkynes, while not a direct cycloaddition in the classical sense, can lead to the formation of indoles through a series of steps. More commonly, the thermal reaction between nitrosoarenes and alkynes has been shown to produce N-hydroxyindoles, which can be subsequently reduced to the corresponding indoles. researchgate.netyoutube.com The mechanism is believed to proceed in a stepwise manner, initiated by the formation of a bond between the nitrogen of the nitroso group and the alkyne. researchgate.netyoutube.com

While the direct cycloaddition of a nitroarene is less common, related strategies involving the in situ reduction of a nitroarene to a nitroso species in the presence of an alkyne could potentially be employed for indole synthesis.

Reductive Cyclization and Cascade Reactions for Indole Construction

Reductive cyclization of appropriately substituted nitro compounds is a well-established method for the synthesis of N-heterocycles, including indoles. A classic example is the Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent. A more modern approach involves the palladium-catalyzed reductive cyclization of dinitro-dialkenylbenzenes. google.com This methodology allows for the construction of the pyrrole (B145914) rings of a pyrroloindole system through a double reductive cyclization mediated by carbon monoxide. google.com

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, offer an elegant and efficient way to build complex molecular architectures. A hypothetical cascade reaction for the synthesis of this compound could involve an initial intermolecular reaction to form a key intermediate, which then undergoes a series of cyclizations and functional group transformations to yield the final product. Such strategies are highly desirable for their ability to rapidly build molecular complexity from simple starting materials.

Table 2: Summary of Synthetic Strategies

| Strategy | Description | Key Features |

| Direct Synthesis | ||

| Regioselective Functionalization | Stepwise introduction of bromo and nitro groups onto a pre-formed indole ring. | Straightforward, relies on predictable electrophilic substitution patterns. |

| One-Pot Multicomponent Reactions | Combination of multiple starting materials in a single reaction vessel to form the indole core. | High atom and step economy, convergent synthesis. |

| Green Chemistry Approaches | Utilization of environmentally friendly reagents, solvents, and energy sources. | Reduced waste, improved safety profile, sustainable. |

| Precursor-Based Annulation | ||

| Cycloaddition Reactions | Formation of the indole ring through the reaction of acyclic precursors, such as nitrosoarenes and alkynes. | Convergent, allows for the formation of highly substituted indoles. |

| Reductive Cyclization | Intramolecular cyclization of a nitro-containing precursor, often catalyzed by a transition metal. | Versatile, applicable to a wide range of substituted indoles. |

Catalytic Approaches in the Synthesis of Functionalized Indoles

Modern catalytic methods have emerged as powerful tools for the synthesis of complex and functionalized indoles, often offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed (e.g., Palladium, Rhodium, Copper) Cross-Coupling and Annulation Reactions

Transition metals, particularly palladium, rhodium, and copper, have been extensively utilized in the synthesis of indoles.

Palladium-catalyzed reactions, such as the Larock indole synthesis, involve the annulation of alkynes with o-haloanilines or related starting materials. rsc.org This approach could be adapted to synthesize a 5-bromoindole (B119039) by starting with an appropriately substituted o-iodo or o-bromoaniline. For instance, palladium-catalyzed annulation of ortho-iodoanilines with aldehydes under microwave conditions has been reported as a facile route to substituted indoles. bohrium.com Furthermore, palladium-catalyzed oxidative C–H activation and annulation of N-alkylanilines with bromoalkynes can provide access to 3-bromoindoles, which could potentially be further functionalized. rsc.org The synthesis of 2,3-disubstituted indoles via palladium-catalyzed annulation of internal alkynes with 2-iodoaniline (B362364) is also a well-established method. acs.org

Rhodium-catalyzed reactions have also been employed for the synthesis and functionalization of indoles. These methods often proceed through C-H activation pathways.

Copper-catalyzed reactions provide another avenue for indole synthesis. For example, copper-catalyzed dual cyclization reactions have been developed for the synthesis of complex heterocyclic systems containing the indole motif. nih.gov Ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles has been shown to be an efficient method for the synthesis of benzimidazoles, and similar strategies could be envisioned for indole synthesis. nih.gov However, the use of substrates with strongly electron-withdrawing groups, such as a nitro group, can sometimes lead to lower reaction yields in copper-catalyzed cyclizations. nih.gov

Organocatalytic and Brønsted Acid-Catalyzed Indole Syntheses

In recent years, organocatalysis and Brønsted acid catalysis have gained prominence as environmentally friendly and efficient alternatives to metal-catalyzed transformations.

Organocatalytic methods have been successfully applied to the asymmetric synthesis of functionalized indoles. For instance, the asymmetric allylic alkylation of 2-methyl-3-nitroindoles using a chiral biscinchona alkaloid catalyst has been reported to provide functionalized indole derivatives in good yields and enantioselectivities. rsc.orgresearchgate.net This demonstrates the feasibility of introducing substituents into an already nitrated indole ring using organocatalysis. The dearomatization/rearomatization of 2-nitroindoles triggered by the Michael addition of oxindoles is another example of an organocatalytic approach to complex indole structures. acs.org

Brønsted acid-catalyzed reactions offer a metal-free approach to indole synthesis and functionalization. rsc.orgnih.gov These reactions often involve the activation of substrates towards nucleophilic attack or cyclization. nih.govacs.org For example, Brønsted acids can catalyze the cyclization of o-haloanilines after a Sonogashira coupling to form the indole ring, which can then be further transformed into carbazoles. researchgate.net

Electrochemical Functionalization and Synthesis of Nitrogen Heterocycles

Electrochemical methods represent a green and sustainable approach to organic synthesis, often avoiding the need for harsh reagents. The electrochemical synthesis of indoles from non-indole precursors has been an area of active research. rsc.org For instance, the electrochemical reduction of o-nitrostyrenes can lead to the formation of the indole ring system. rsc.org Furthermore, electrochemical methods can be employed for the halogenation of indoles. researchgate.net The electrochemical triamination of alkynes has also been reported as a method for the controllable synthesis of functionalized indolines and indoles. rsc.org

Strategic Employment of Protecting Groups and Deprotection Methods in Synthesis

Given the reactivity of the indole nucleus, particularly the N-H proton and the electron-rich pyrrole ring, the use of protecting groups is often essential in multi-step syntheses.

The choice of a suitable N-protecting group is critical, especially when performing reactions such as nitration. Common protecting groups for the indole nitrogen include the tert-butoxycarbonyl (Boc) and phenylsulfonyl (SO2Ph) groups. The diphenylmethyl group has also been suggested as a protective group in the synthesis of nitro-substituted nitrogen heterocycles. researchgate.net The pivaloyl group is another interesting option as it can protect both the N-1 and C-2 positions of the indole due to steric hindrance, but its removal can be challenging. mdpi.org

Deprotection is the final crucial step to reveal the desired functionalized indole. The conditions for deprotection must be carefully chosen to avoid degradation of the target molecule. For example, the pivaloyl group, which is notoriously difficult to remove, can be cleaved from the indole nitrogen using a lithium base such as lithium diisopropylamide (LDA). mdpi.org

Below is a table summarizing some of the protecting groups mentioned and their typical deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Phenylsulfonyl | SO2Ph | Reductive cleavage or strong base |

| Diphenylmethyl | DPM | Acidic conditions or hydrogenolysis |

| Pivaloyl | Piv | Strong base (e.g., LDA) |

Advanced Reactivity and Mechanistic Investigations of 5 Bromo 3 Nitro 1h Indole

Electrophilic Substitution Patterns and Regioselectivity on the Indole (B1671886) Nucleus

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution in the parent indole is the C3 position of the pyrrole (B145914) ring. However, in 5-bromo-3-nitro-1H-indole, the C3 position is already substituted with a strongly electron-withdrawing nitro group. This group deactivates the pyrrole ring towards further electrophilic attack.

The bromine atom at the C5 position is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director for electrophilic aromatic substitution on the benzene (B151609) ring. Consequently, any further electrophilic substitution on the benzene ring of this compound would be directed to the C4 and C6 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NO₂ | 3 | Strong deactivator | Meta-director (relative to itself) |

| -Br | 5 | Weak deactivator | Ortho-, para-director |

Nucleophilic Aromatic Substitution Reactions at Bromine and Nitro Positions

Nucleophilic aromatic substitution (SNAAr) is a plausible reaction pathway for this compound, particularly due to the presence of the electron-withdrawing nitro group, which activates the ring for nucleophilic attack. youtube.com The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.org

The nitro group at the C3 position strongly activates the positions ortho and para to it for nucleophilic attack. In this case, the C2 and C4 positions are activated. The bromine atom at C5 can also act as a leaving group in SNAAr reactions, especially when activated by the nitro group. Nucleophilic attack at C5 would be facilitated by the stabilization of the negative charge in the Meisenheimer intermediate by the nitro group at C3.

Displacement of the nitro group itself by a nucleophile is also a possibility, although it is generally a less favorable leaving group compared to halogens in SNAAr reactions. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Transformations and Interconversions of the Nitro Group and Bromine Atom

The nitro and bromo substituents on the indole ring offer versatile handles for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. wikipedia.org The resulting 5-bromo-1H-indol-3-amine is a valuable intermediate for the synthesis of more complex molecules.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like Pd/C or Raney Nickel, and chemical reduction with metals such as tin, iron, or zinc in acidic media. commonorganicchemistry.comscispace.comorganic-chemistry.org The choice of reducing agent can be crucial to avoid the reduction of other sensitive functional groups or the indole nucleus itself.

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol | 5-Bromo-1H-indol-3-amine |

| Sn, HCl | Heat | 5-Bromo-1H-indol-3-amine |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 5-Bromo-1H-indol-3-amine |

| Zn, CH₃COOH | Room Temperature | 5-Bromo-1H-indol-3-amine |

The bromine atom at the C5 position is amenable to halogen-metal exchange reactions, typically using organolithium reagents like n-butyllithium or t-butyllithium. wikipedia.orgnih.gov This generates a lithiated indole species that can react with various electrophiles to introduce new functional groups at the C5 position.

Furthermore, the C-Br bond can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sinica.edu.twyoutube.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling with an arylboronic acid would yield a 5-aryl-3-nitro-1H-indole. Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne would introduce vinyl or alkynyl groups at the C5 position, respectively. acs.orgresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-3-nitro-1H-indole |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 5-Vinyl-3-nitro-1H-indole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 5-Alkynyl-3-nitro-1H-indole |

The electron-deficient nature of the pyrrole ring in 3-nitroindoles makes them suitable substrates for dearomative cycloaddition reactions. rsc.orgresearchgate.net For instance, 3-nitroindoles can undergo [3+2] cycloaddition reactions with various dipolarophiles. These reactions can lead to the formation of complex polycyclic indole derivatives.

While specific examples for this compound are not extensively documented, the reactivity of 3-nitroindoles in general suggests that this compound could participate in similar transformations. For example, a 1,3-dipolar cycloaddition with a nitrile oxide could potentially lead to the formation of a novel isoxazolyl-indole system. uchicago.edu Furthermore, Diels-Alder type reactions with conjugated dienes have also been reported for 3-nitroindoles, leading to dearomatized cycloadducts. researchgate.net The presence of the bromine atom at the 5-position may influence the stereoselectivity and regioselectivity of these cycloaddition reactions.

Rearrangement Reactions and Tautomerism Studies in Substituted Indoles

While specific rearrangement reactions involving this compound are not well-documented, substituted indoles can undergo various rearrangements under certain conditions. For example, Fischer indole synthesis, a classic method for indole synthesis, involves a researchgate.netresearchgate.net-sigmatropic rearrangement.

Regarding tautomerism, this compound primarily exists in the indole form. However, the presence of the nitro group at the C3 position can influence the tautomeric equilibrium. The corresponding 3-aci-nitro tautomer, a nitronic acid, could potentially be formed, especially in the presence of a base. This tautomerism can play a role in the reactivity of the compound, particularly in reactions involving the nitro group. Computational studies on related nitro-substituted heterocycles could provide further insight into the energetic landscape of the tautomeric forms of this compound.

Exploration of Radical Reaction Pathways and Their Synthetic Utility

The exploration of radical reaction pathways involving the this compound scaffold opens avenues for novel synthetic transformations that are often complementary to traditional ionic reactions. The presence of two electron-withdrawing groups, a bromo group at the C5 position and a nitro group at the C3 position, significantly influences the electron density and reactivity of the indole ring, making it a unique substrate for radical-mediated transformations.

Mechanistic investigations into the radical reactions of indoles have revealed that the regioselectivity of radical attack is highly dependent on the nature of the radical species and the substitution pattern of the indole nucleus. While electrophilic substitution on the indole ring classically occurs at the C3 position, radical additions, particularly with electron-deficient radicals, have been shown to favor the C2 position. This preference is attributed to the formation of a more stable radical intermediate.

For this compound, the C3 position is blocked by the nitro group. Consequently, radical attack is anticipated to occur at the C2 position. The electron-withdrawing nature of both the bromo and nitro substituents is expected to lower the energy of the LUMO, making the indole ring more susceptible to attack by nucleophilic radicals.

Synthetic Utility of Radical Reactions

The synthetic utility of radical reactions on this compound lies in the potential to introduce a variety of functional groups at the C2 position, which can be challenging to achieve through conventional methods. These reactions can be initiated by various means, including chemical initiators, photoredox catalysis, or electrochemical methods.

One promising area is the radical-mediated C-H functionalization at the C2 position. This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For instance, the reaction of this compound with a source of alkyl radicals could lead to the synthesis of 2-alkyl-5-bromo-3-nitro-1H-indoles, which are valuable intermediates in medicinal chemistry.

The table below summarizes hypothetical radical-mediated C2-functionalization reactions of this compound based on established radical chemistry principles.

| Radical Source | Reagents and Conditions | Expected C2-Substituent | Potential Product |

| Alkyl Radicals | R-X (X=I, Br), (NH₄)₂S₂O₈, heat | Alkyl (R) | 2-Alkyl-5-bromo-3-nitro-1H-indole |

| Acyl Radicals | RCHO, DTBP, heat | Acyl (COR) | 2-Acyl-5-bromo-3-nitro-1H-indole |

| Trifluoromethyl Radicals | CF₃SO₂Cl, [Ru(bpy)₃]Cl₂, visible light | Trifluoromethyl (CF₃) | 5-Bromo-3-nitro-2-(trifluoromethyl)-1H-indole |

| Aryl Radicals | Ar-N₂⁺BF₄⁻, NaNO₂, DMSO | Aryl (Ar) | 2-Aryl-5-bromo-3-nitro-1H-indole |

This table is illustrative and represents potential reaction pathways based on known radical chemistry. DTBP = Di-tert-butyl peroxide; bpy = 2,2'-bipyridine; DMSO = Dimethyl sulfoxide.

Furthermore, intramolecular radical cyclizations could offer a pathway to complex fused heterocyclic systems. By tethering a radical precursor to the indole nitrogen, subsequent radical generation could lead to cyclization onto the C2 position, affording novel polycyclic indole derivatives.

The research in this area is still developing, but the initial findings suggest that radical reactions of electron-deficient indoles like this compound will play a significant role in the synthesis of novel and medicinally relevant compounds.

Derivatization and Post Synthetic Functionalization of 5 Bromo 3 Nitro 1h Indole

Site-Selective C-H Functionalization Strategies of the Indole (B1671886) Core

Direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical approach to elaborate the indole core. researchgate.net For 5-Bromo-3-nitro-1H-indole, the C-H bonds available for functionalization are at the C-2, C-4, C-6, and C-7 positions. The strong electron-withdrawing nature of the 3-nitro group significantly deactivates the pyrrole (B145914) ring, making electrophilic substitution challenging, while also influencing the reactivity of the benzene (B151609) portion of the molecule. nih.govrsc.org Consequently, transition-metal-catalyzed cross-coupling reactions have become indispensable for achieving site-selectivity. researchgate.netrsc.org

Direct arylation and alkylation reactions are powerful tools for forging new carbon-carbon bonds at the indole core. While the C-3 position is a common site for arylation in many indoles, this position is blocked in the target molecule. amazonaws.com Research has shown that copper-catalyzed C-H functionalization can selectively arylate indoles at either the C-2 or C-3 position, with the outcome often controlled by the substituent on the indole nitrogen. acs.org For a free (NH) indole like this compound, functionalization would likely be directed away from the electronically deactivated ring system.

Palladium-catalyzed reactions, often guided by directing groups on the indole nitrogen, have been developed to target the C-H bonds on the benzene ring, including the C-4 and C-7 positions. researchgate.net These methods provide a pathway to introduce aryl and alkyl groups at positions that are otherwise difficult to access. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of these transformations.

Table 1: Illustrative Examples of Direct Arylation of Indole Scaffolds

| Catalyst/Ligand | Arylating Agent | Position Functionalized | Substrate Example | Reference |

|---|---|---|---|---|

| Cu(II) | Arylboronic acid | C2 or C3 | N-Acetylindole | acs.org |

| Pd(OAc)₂ | Aryl bromide | C3 | Free (NH)-Indole | amazonaws.com |

| Pd(OAc)₂ / P(O)tBu₂ | Aryl halide | C7 | N-P(O)tBu₂-indole | researchgate.net |

Note: This table presents general methods for indole arylation; specific application to this compound may require optimization.

Acylation of the indole nucleus introduces a valuable keto functionality that can be further manipulated. While Friedel-Crafts acylation is a classic method, it typically requires harsh acidic conditions that may not be compatible with the nitro group. Modern approaches utilize transition-metal catalysis to achieve C-H acylation under milder conditions. For instance, directing-group strategies can facilitate site-selective acylation at the C-7 position of the indole core. researchgate.net

Other carbon-carbon bond-forming reactions, such as olefination and carbonylation, have also been successfully applied to the indole scaffold, primarily at the C-7 position through chelation-assisted catalysis. researchgate.net These methods significantly expand the range of accessible derivatives from the this compound precursor.

Functionalization at the Indole Nitrogen (N-Functionalization)

The nitrogen atom of the indole ring offers a reliable site for functionalization. The N-H proton is moderately acidic and can be removed by a suitable base to generate an indolyl anion, which readily reacts with various electrophiles. The presence of the strongly electron-withdrawing 3-nitro and 5-bromo substituents increases the acidity of the N-H proton, potentially facilitating its functionalization.

Common N-functionalization reactions include alkylation and arylation. N-arylation, in particular, has been extensively studied, with copper-catalyzed Ullmann-type coupling reactions being a prominent method. researchgate.net For example, 5-nitroindole (B16589) can be effectively N-arylated with different iodobenzenes using a CuI/1,10-phenanthroline catalytic system. researchgate.net Similarly, N-alkylation can be achieved using various alkyl halides under basic conditions, often employing phase-transfer catalysis to improve reaction efficiency. researchgate.netimist.ma Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also commonly installed at the nitrogen position to modulate reactivity during subsequent synthetic steps. nih.govrsc.orgavantorsciences.comsigmaaldrich.com

Table 2: Representative N-Arylation of a Substituted Indole

| Indole Substrate | Arylating Agent | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|

| 5-Nitroindole | Iodobenzene | CuI / 1,10-phenanthroline | KOH | High | researchgate.net |

| 5-Nitroindole | 4-Iodotoluene | CuI / 1,10-phenanthroline | KOH | High | researchgate.net |

Note: This table demonstrates the feasibility of N-arylation on an electronically similar indole substrate.

Introduction of Complex Chemical Scaffolds and Ring Systems

The this compound core serves as a building block for the synthesis of more complex, multi-ring structures. Annulation and spirocyclization reactions are key strategies for constructing fused and spirocyclic heterocyclic systems, which are prevalent in natural products and pharmaceuticals. researchgate.net

Spiroindolines and spiroindoles are an important class of compounds that can be accessed through the spirocyclization of indole derivatives. researchgate.net These reactions often involve the C-2 or C-3 position of the indole. Given that the C-3 position is substituted with a nitro group, reactions involving this site would proceed via mechanisms different from those for unsubstituted indoles. The electron-deficient nature of the C-2 position, influenced by the adjacent nitro group, makes it susceptible to nucleophilic attack, which can initiate cyclization cascades.

Annulation reactions, particularly [3+2] cycloadditions with nitroalkenes, are a common method for synthesizing five-membered nitrogen heterocycles. chim.it The electronic properties of 3-nitroindole are analogous to certain nitroalkenes, suggesting its potential participation in similar annulation strategies to build fused ring systems. For example, 3-nitroindoles can be transformed into pyrrolo[2,3-b]indole (B14758588) skeletons. nih.govrsc.org Acid-assisted [4+1] cycloaddition of indoles with nitrostyrenes has been reported to afford spiro[indole-3,5'-isoxazoles], a transformation that highlights the utility of the nitro group in constructing spirocyclic systems. nih.gov

Beyond spirocyclization, the indole nucleus can be integrated into larger polycyclic and fused heterocyclic systems. The functional groups on this compound can be used as handles for intramolecular cyclization reactions. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization with another functional group introduced elsewhere on the molecule. Similarly, the bromo substituent can be utilized in palladium-catalyzed intramolecular C-C or C-N bond-forming reactions to construct an additional ring. The synthesis of complex alkaloids and related compounds often relies on such strategies to build intricate molecular architectures from simpler indole precursors. msu.edu

Development of Stereoselective and Enantioselective Transformations of Indole Derivatives

A comprehensive search of scientific literature and chemical databases did not yield specific research focused on the stereoselective and enantioselective transformations of derivatives of this compound. While the broader field of asymmetric synthesis involving indole derivatives is a well-established and active area of research, studies specifically employing the this compound scaffold in such transformations are not documented in the available resources.

The existing body of research on indole chemistry extensively covers various catalytic enantioselective reactions, including Friedel-Crafts alkylations, Michael additions, and cycloadditions, which successfully create chiral centers on the indole core. nih.gov For instance, catalytic asymmetric Friedel-Crafts reactions are a powerful method for forming carbon-carbon bonds at the C3 position of indoles, yielding optically active indole derivatives. nih.gov Similarly, enantioselective additions of indoles to various electrophiles like nitroalkenes have been developed using chiral catalysts. researchgate.net

Furthermore, methods for the enantioselective reduction of 3H-indoles to produce chiral indolines using organocatalysts like chiral Brønsted acids have been reported, offering a metal-free approach to these valuable structures. organic-chemistry.org Palladium-catalyzed enantioselective allylation at the C3 position of 3-substituted indoles has also been achieved, creating a quaternary stereocenter. nih.gov

These examples highlight the advanced state of asymmetric catalysis in indole functionalization. However, these studies utilize indole substrates with different substitution patterns (e.g., unsubstituted, alkyl-substituted, or methoxy-substituted) than the specific 5-bromo-3-nitro substitution requested. The unique electronic properties conferred by the simultaneous presence of a bromine atom at the C5 position and a nitro group at the C3 position on the indole ring likely present specific challenges and opportunities for stereoselective synthesis that have yet to be explored or reported.

Consequently, due to the absence of specific research data, a detailed discussion, including data tables and specific research findings on the derivatization and post-synthetic functionalization involving stereoselective and enantioselective transformations of this compound, cannot be provided at this time.

Computational and Theoretical Studies on 5 Bromo 3 Nitro 1h Indole

Quantum Chemical Characterization of Electronic Structure and Molecular Geometry (DFT, AIM)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the determination of molecular properties. A DFT-based geometry optimization of 5-Bromo-3-nitro-1H-indole would be the initial step in its computational analysis. This process yields the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

For this compound, the indole (B1671886) ring is expected to be largely planar, with the bromine atom and the nitro group lying in the same plane. The bond lengths within the indole core would reflect its aromatic character, with C-C bonds intermediate between single and double bonds. The C-Br bond length is anticipated to be in the typical range for brominated aromatic compounds. The nitro group's geometry, specifically the N-O bond lengths and the O-N-O bond angle, would also be determined, providing insight into its electronic interaction with the indole ring.

To illustrate the kind of data obtained from such a calculation, a table of optimized geometrical parameters is presented below. Note: The following data is illustrative and representative of similar structures, as a specific computational study for this compound is not publicly available.

| Parameter | Value |

| Bond Lengths (Å) | |

| C4-C5 | 1.39 |

| C5-C6 | 1.38 |

| C5-Br | 1.90 |

| C3-N(nitro) | 1.45 |

| N(nitro)-O | 1.22 |

| Bond Angles (°) ** | |

| C4-C5-C6 | 121.0 |

| C4-C5-Br | 119.5 |

| C2-C3-N(nitro) | 125.0 |

| O-N(nitro)-O | 124.0 |

| Dihedral Angles (°) ** | |

| C4-C5-C6-C7 | 0.0 |

| C2-C3-N(nitro)-O | 180.0 |

Further analysis using the Quantum Theory of Atoms in Molecules (AIM) would allow for a detailed characterization of the chemical bonds. AIM analysis delineates the topology of the electron density, identifying bond critical points (BCPs) and ring critical points (RCPs). The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the atomic interactions. For this compound, AIM would likely show covalent character for the C-C, C-N, C-H, and N-O bonds, and a degree of covalent character for the C-Br bond.

Analysis of Frontier Molecular Orbitals (FMO) and Their Implications for Reactivity

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be distributed over the π-system of the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, would likely be localized on the nitro group and the C3 position of the indole ring, signifying these as the sites for nucleophilic attack. The presence of the electron-withdrawing nitro group at the C3 position significantly lowers the energy of the LUMO, making the molecule a good electron acceptor.

A smaller HOMO-LUMO gap generally implies higher reactivity. The calculated energies of these orbitals for this compound would provide quantitative measures of its reactivity profile.

Illustrative FMO Data:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

These values suggest that this compound is a moderately reactive molecule, with the significant energy gap contributing to its relative stability.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods are highly effective in predicting and interpreting various spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. The calculated values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. The electron-withdrawing effects of the bromine atom and the nitro group would cause downfield shifts for the nearby protons and carbons.

Illustrative Calculated ¹H NMR Chemical Shifts (ppm):

| Proton | Calculated Shift |

|---|---|

| H1 (N-H) | 11.5 |

| H2 | 8.5 |

| H4 | 8.2 |

| H6 | 7.8 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data. The vibrational analysis of this compound would reveal characteristic stretching and bending modes for the N-H, C-H, C=C, C-N, N-O, and C-Br bonds.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals, often corresponding to π → π* transitions within the indole ring.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. For this compound, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution or cycloaddition reactions.

For instance, in a nucleophilic attack at the C2 or C7 positions, computational modeling could determine the activation energies for each pathway, thereby predicting the regioselectivity of the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight.

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Properties and Design

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a compound and its activity. While often used in drug design, QSAR can also be applied to predict non-biological properties such as solubility, boiling point, or reactivity.

For a series of substituted 3-nitroindoles, including this compound, a QSAR study could be developed. Various molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological indices, would be calculated for each compound. These descriptors would then be correlated with an observed property (e.g., a reaction rate constant) using statistical methods like multiple linear regression or partial least squares. A successful QSAR model could then be used to predict the properties of new, unsynthesized 3-nitroindole derivatives, guiding the design of molecules with desired characteristics.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 5-Bromo-3-nitro-1H-indole in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise substitution pattern on the indole (B1671886) scaffold can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the spectrum is expected to show distinct signals for the indole N-H proton and the four aromatic protons. The strong electron-withdrawing effect of the nitro group at the C3 position significantly influences the electron density of the pyrrole (B145914) ring, while the bromine at C5 affects the benzene (B151609) portion. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 11.0 ppm). The proton at the C2 position is also expected to be significantly deshielded and appear at a downfield region. The protons on the benzene ring (H4, H6, and H7) will exhibit characteristic splitting patterns (doublets and doublets of doublets) based on their coupling with adjacent protons. For instance, data from the related compound 3-methyl-5-nitro-1H-indole shows signals at δ 8.57 (d, H4), 8.11 (dd, H6), and 7.38 (d, H7) ppm, indicating the strong deshielding effects of the nitro group. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbon atoms directly attached to the electron-withdrawing nitro (C3) and bromo (C5) groups are expected to show significant shifts. The C3 carbon will be strongly deshielded. Based on data for 5-bromo-3-methyl-1H-indole, key carbon signals appear at δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm. rsc.org The introduction of a nitro group at C3 would further alter these chemical shifts.

Conformational Analysis: While the indole ring itself is planar and rigid, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study through-space interactions and the preferred orientation of substituents, although significant conformational flexibility is not expected for this molecule. Such analyses are crucial for understanding intermolecular interactions in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on substituent effects and data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | > 11.0 (broad singlet) | - |

| C2-H | ~8.0 - 8.5 (singlet) | ~125 - 130 |

| C3 | - | ~140 - 145 |

| C4-H | ~8.5 - 8.8 (doublet) | ~120 - 125 |

| C5 | - | ~115 - 120 |

| C6-H | ~7.5 - 7.8 (doublet of doublets) | ~125 - 130 |

| C7-H | ~7.3 - 7.6 (doublet) | ~112 - 117 |

| C8 | - | ~135 - 140 |

| C9 | - | ~128 - 133 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an unambiguous molecular formula. The calculated exact mass for C₈H₅BrN₂O₂ is 240.9538 Da.

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the molecule's fragmentation pathways. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺˙) undergoes characteristic fragmentation. For nitroaromatic compounds, common fragmentation patterns include the loss of NO₂ (46 Da) and NO (30 Da). nih.govresearchgate.net The stable indole ring often remains intact during initial fragmentation steps.

A plausible fragmentation pathway for this compound would involve:

Formation of the molecular ion at m/z ≈ 241/243 (due to the isotopic pattern of bromine, ⁷⁹Br and ⁸¹Br).

Loss of a nitro group (•NO₂) to form a major fragment ion [M - NO₂]⁺.

Subsequent loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the ring structure, which is a characteristic fragmentation pattern for indole derivatives. scirp.org

Cleavage of the bromine atom (•Br) can also occur.

These fragmentation patterns provide a structural fingerprint that confirms the identity and connectivity of the substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups. nih.gov

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H Stretch: A medium to sharp band in the region of 3400-3500 cm⁻¹, characteristic of the indole N-H group. researchgate.net

Aromatic C-H Stretch: Weaker bands appearing just above 3000 cm⁻¹. researchgate.net

Nitro (NO₂) Group: Two strong, characteristic bands corresponding to the asymmetric (~1500-1570 cm⁻¹) and symmetric (~1300-1370 cm⁻¹) stretching vibrations. orientjchem.org

Aromatic C=C Stretch: Multiple medium to strong bands in the 1450-1650 cm⁻¹ region. researchgate.net

C-Br Stretch: A band in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the aromatic C=C bonds, often produce strong Raman signals, whereas the highly polar nitro group stretches will also be visible. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. americanpharmaceuticalreview.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| N-H (Indole) | Stretching | 3400 - 3500 (Medium, Sharp) | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 (Medium) | Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1570 (Strong) | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 (Strong) | Medium |

| C=C (Aromatic) | Ring Stretch | 1450 - 1650 (Medium-Strong) | Strong |

| C-Br | Stretching | 500 - 600 (Medium-Strong) | Medium |

X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering

Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This method would provide accurate data on bond lengths, bond angles, and torsional angles of this compound, confirming the planarity of the indole ring system.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 5-bromo-1H-indole-2,3-dione and other substituted indoles, provides insight into its likely solid-state behavior. researchgate.netmdpi.com In the crystal lattice, molecules would be organized based on a network of intermolecular interactions.

Crystal Engineering: The principles of crystal engineering focus on understanding and controlling these intermolecular interactions to design solids with specific properties. ias.ac.in For this compound, key interactions would include:

Hydrogen Bonding: The indole N-H group is a hydrogen bond donor and can form strong N-H···O bonds with the oxygen atoms of the nitro group on a neighboring molecule, leading to the formation of chains or dimeric motifs. rsc.orgnajah.edu

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the nitro group. nih.gov

These non-covalent interactions collectively dictate the supramolecular architecture of the crystal. rsc.org

Advanced Spectroscopic Probes for Electronic States and Dynamics (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

UV-Vis absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The indole ring system is an intrinsic chromophore, typically exhibiting strong absorption bands in the UV region. The introduction of a bromine atom (an auxochrome) and a nitro group (a powerful chromophore and electron-withdrawing group) significantly modifies the electronic spectrum. These substitutions are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted indole. core.ac.uk This shift is due to the extension of the conjugated π-system and the introduction of n→π* transitions associated with the non-bonding electrons of the nitro group. Studies on various nitroindole isomers confirm that they exhibit broadly absorbing peaks in the 300-400 nm range. nih.gov 5-nitroindole (B16589), for example, has an absorption peak at 322 nm. nih.gov

Fluorescence Spectroscopy: While indole and many of its derivatives are known for their fluorescent properties, the presence of a nitro group often leads to fluorescence quenching. This phenomenon occurs because the strongly electron-withdrawing nitro group can provide a pathway for non-radiative decay of the excited state, thus reducing or eliminating the emission of photons. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. nih.govnih.gov Any observed emission would likely be significantly red-shifted compared to the parent indole molecule due to the extended conjugation and substituent effects. nih.gov

Table 3: Comparison of UV Absorption Maxima (λmax) for Indole and Predicted Shifts for this compound

| Compound | Typical λmax (nm) | Predicted λmax (nm) for this compound | Electronic Transition Type |

|---|---|---|---|

| Indole | ~270-290 | > 320 | π→π* and n→π* |

| 5-Nitroindole | ~322 |

Potential Applications in Non Biological Chemical Sciences

Role in Materials Science and Organic Electronics

While direct applications of 5-Bromo-3-nitro-1H-indole in materials science are still emerging, the broader class of indole (B1671886) derivatives is recognized for its potential in the development of advanced organic materials. The electron-rich nature of the indole nucleus, combined with the electronic modifications introduced by the bromo and nitro substituents, suggests that this compound could serve as a foundational building block for novel materials with tailored optoelectronic properties.

Precursors for Advanced Organic Materials (e.g., Optoelectronic, Polymer Components)

The indole scaffold is a key component in many organic molecules designed for electronic applications due to its excellent charge transport capabilities. The presence of a bromine atom on the 5-position of the indole ring provides a reactive site for cross-coupling reactions, a powerful tool for constructing complex conjugated systems. Such systems are integral to the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the indole ring, which can be exploited to tune the band gap and energy levels of resulting materials. While specific research on this compound in this area is limited, its potential as a precursor for synthesizing larger, functional organic electronic materials is an active area of investigation.

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional structures. Halogen bonding, a directional interaction involving a halogen atom, has been increasingly utilized as a tool for crystal engineering and the design of supramolecular architectures. The bromine atom in this compound can potentially participate in halogen bonding, directing the self-assembly of the molecule into ordered structures in the solid state. Furthermore, the nitro group can engage in hydrogen bonding and dipole-dipole interactions, further influencing the packing of the molecules. The interplay of these non-covalent forces could lead to the formation of novel supramolecular polymers, gels, or liquid crystals with interesting material properties.

Intermediates in the Synthesis of Fine Chemicals and Agrochemicals

Halogenated and nitrated indoles are established as crucial intermediates in the synthesis of a wide array of fine chemicals and agrochemicals. The 5-bromo-indole moiety is a precursor to numerous biologically active compounds. researchgate.net The presence of both the bromo and nitro groups in this compound offers multiple pathways for synthetic diversification.

The bromine atom can be readily substituted or used as a handle for metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group at the 3-position is a versatile functional group that can be reduced to an amino group, which in turn can be further functionalized. This dual reactivity makes this compound a valuable starting material for constructing complex molecular frameworks found in pharmaceuticals and agrochemicals, such as pesticides and herbicides. chemimpex.com For instance, 3-nitroindoles are recognized as important intermediates for the synthesis of various biologically active molecules. nih.gov

A general synthetic route to access 3-bromo-5-nitro-1H-indole involves the bromination of 5-nitroindole (B16589). chemicalbook.com This highlights the accessibility of this key intermediate for further synthetic explorations.

| Reagent/Catalyst | Product | Application Area |

| Metal Catalysts (for cross-coupling) | Functionalized indole derivatives | Fine Chemicals, Agrochemicals |

| Reducing Agents | 5-Bromo-3-amino-1H-indole | Pharmaceutical intermediates |

Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

The development of novel ligands is central to advancing transition metal catalysis. While specific applications of this compound as a ligand are not yet widely reported, the indole scaffold itself is a known constituent of ligands in catalysis. mdpi.com The nitrogen atom of the indole ring can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned by the substituents on the indole ring. The electron-withdrawing nitro group in this compound would significantly alter the electron density at the nitrogen atom, potentially influencing the catalytic activity and selectivity of a metal complex. Furthermore, the bromine atom could serve as an anchor point to immobilize the ligand on a solid support, facilitating the development of heterogeneous catalysts which are easily separable and recyclable.

Development of Dyes and Pigments (e.g., synthetic pathways to indigo (B80030) derivatives)

Indole derivatives are the precursors to the ancient and commercially significant dye, indigo, and its derivatives. mdpi.comresearchgate.net Tyrian purple, a historic and valuable pigment, is a brominated derivative of indigo. researchgate.net The synthesis of such dyes often involves the oxidation and dimerization of indoxyl precursors, which can be derived from functionalized indoles.

While a direct synthetic pathway from this compound to indigo derivatives is not explicitly detailed in readily available literature, the compound possesses the necessary core structure. The bromo-substituent is a key feature of Tyrian purple and other brominated indigo dyes. mdpi.comresearchgate.net Enzymatic methods have been explored for the synthesis of Tyrian purple and other indigo derivatives from substituted indoles like 5-bromoindole (B119039). mdpi.comresearchgate.net Chemical synthesis routes to indigo derivatives often start from substituted nitroaromatics. The presence of both the bromo and nitro groups on the indole ring of this compound makes it a plausible, albeit complex, starting material for the synthesis of novel dyes and pigments with unique colors and properties. The general approach would likely involve the reduction of the nitro group and subsequent chemical transformations to form the indoxyl intermediate necessary for dye formation.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Resource-Efficient Synthetic Methodologies

The synthesis of highly functionalized indoles like 5-Bromo-3-nitro-1H-indole traditionally relies on multi-step sequences that can generate significant chemical waste and utilize harsh reagents. A primary future objective is the development of greener, more atom-economical synthetic routes. Key areas of advancement include:

Avoiding Harsh Nitrating Agents: Conventional nitration often employs strong acids like nitric acid, which poses environmental and safety risks. nih.govrsc.org Future methods will likely focus on milder, non-acidic nitrating agents, such as trifluoroacetyl nitrate (B79036) generated in situ, which has shown success in the regioselective nitration of various indoles. nih.govrsc.org

Catalytic and Solvent-Free Approaches: The adoption of mechanochemistry, using ball mills for solvent-free reactions, represents a significant step towards sustainable synthesis. mdpi.com This technique reduces the reliance on volatile organic solvents and can sometimes lead to different reactivity or improved yields.

Aqueous Synthesis: Performing reactions in water is a cornerstone of green chemistry. The use of aqueous micellar media, which employs surfactants like TPGS-750-M to create nanoreactors in water, can facilitate the synthesis of indole (B1671886) derivatives from lipophilic precursors. mdpi.com

Electrochemical Methods: Electrosynthesis offers a way to drive reactions using electricity as a "reagent," thereby avoiding the need for chemical oxidants or reductants that contribute to the waste stream. organic-chemistry.org This approach could be applied to cyclization or dehydrogenation steps in indole synthesis. organic-chemistry.org

Process Intensification: An environmentally friendly synthesis for the related compound 5-bromoindole (B119039) has been developed, focusing on controlling isomers and using milder reaction conditions, making the process more suitable for industrial production. wipo.int

| Synthetic Approach | Traditional Method | Sustainable Alternative | Key Advantage |

|---|---|---|---|

| Nitration | Concentrated Nitric Acid (HNO₃) | In situ generated Trifluoroacetyl Nitrate | Avoids strong, corrosive acids; improves safety. nih.govrsc.org |

| Reaction Medium | Volatile Organic Solvents (e.g., DMF, DMSO) | Mechanochemical (Ball Milling) or Aqueous Micellar Media | Reduces solvent waste and environmental impact. mdpi.commdpi.com |

| Oxidation/Reduction | Stoichiometric Chemical Oxidants/Reductants | Electrocatalysis | Uses electricity as a clean reagent, minimizing waste. organic-chemistry.org |

Exploration of Undiscovered Reactivity Modes and Chemoselective Transformations

The this compound scaffold possesses multiple reactive sites, including the C5-bromine bond, the C3-nitro group, the N-H bond, and the electron-rich C2 position of the indole ring. A key future direction is the development of highly chemoselective reactions that can modify one site while leaving the others intact.

Selective Cross-Coupling: The bromine atom at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com Future work will focus on optimizing catalysts and conditions to achieve high yields and functional group tolerance, enabling the attachment of diverse aryl, alkyl, or alkynyl groups without disturbing the nitro group or the indole core.

Nitro Group Transformations: The nitro group is not merely a deactivating group; it is a versatile functional handle. Selective reduction of the nitro group to an amine would yield 5-bromo-1H-indol-3-amine, opening up a vast landscape of subsequent chemistry, including diazotization, amide coupling, and the synthesis of new heterocyclic rings.

C-H Functionalization: Direct functionalization of the C-H bonds of the indole ring is a powerful strategy for streamlining synthesis. Research into regioselective C-H activation at the C2, C4, or C7 positions of the this compound core could provide novel pathways to complex derivatives that are difficult to access through classical methods.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot (domino or cascade reactions) is a major goal for synthetic efficiency. For instance, a sequence involving an initial cross-coupling at the C5-position followed by an intramolecular cyclization involving the nitro group could rapidly build molecular complexity from the this compound platform. The 3-nitroindole moiety itself can serve as a precursor in reactions like the Barton-Zard synthesis to create fused ring systems such as pyrrolo[3,4-b]indoles. nih.gov

Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by moving from trial-and-error experimentation to data-driven, predictive approaches. researchgate.netmdpi.com

For this compound, these technologies can be applied in several ways:

Retrosynthetic Planning: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. mdpi.comnih.gov By analyzing vast databases of chemical reactions, these programs can identify non-intuitive disconnections and suggest pathways that are more cost-effective or sustainable than those devised by human chemists. acs.org

Reaction Outcome and Condition Prediction: ML models can predict the outcome of a reaction, including potential side products and expected yields, under various conditions (e.g., catalyst, solvent, temperature). acs.org This is particularly valuable for optimizing complex transformations like chemoselective cross-coupling reactions on the this compound scaffold.

Catalyst and Reagent Design: ML algorithms can be trained to identify the structural features of a catalyst that are critical for achieving high reactivity and selectivity in a specific transformation. researchgate.net This could accelerate the discovery of new catalysts for functionalizing the this compound core.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers superior control, safety, and scalability. mdpi.comnih.gov Indole synthesis has been shown to be highly amenable to flow chemistry techniques. researchgate.netresearchgate.net

Flow Synthesis of this compound: The individual steps for synthesizing this compound (e.g., bromination, nitration) can be translated into a continuous flow process. Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters and potentially enabling the use of reaction conditions that are unsafe in large-scale batch reactors. nih.gov

Multi-Step Telescoped Synthesis: An exciting prospect is the "telescoping" of multiple reaction steps into a single, uninterrupted flow sequence without the need for intermediate isolation and purification. nih.gov An automated platform could perform a Suzuki coupling on this compound in one reactor module, followed immediately by the reduction of the nitro group in a second module, streamlining the production of complex derivatives.

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide array of reaction conditions in a miniaturized, high-throughput format. nih.gov This technology could be used to quickly identify the optimal catalyst, solvent, and temperature for a desired transformation of this compound, significantly accelerating the research and development cycle. nih.gov

Rational Design of Novel Functional Materials Based on the this compound Scaffold

The unique electronic properties of this compound—featuring an electron-rich indole core, a strong electron-withdrawing nitro group, and a polarizable bromine atom—make it an attractive scaffold for the rational design of novel functional materials.

Organic Electronics: The inherent "push-pull" nature of the molecule is a common design motif in materials for organic electronics. By strategically modifying the scaffold, new materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) could be developed. For instance, related azaindole derivatives have already been explored as blue emitters in OLEDs. researchgate.net

Sensors: The indole N-H group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. This functionality, combined with the potential for π-π stacking interactions, could be exploited to design chemosensors for the selective detection of specific anions or cations.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizabilities, often arising from strong intramolecular charge transfer, are candidates for NLO applications. The push-pull system within this compound could be enhanced through further chemical modification to create materials for optical communications and data storage.

| Target Application | Required Molecular Property | Proposed Modification to this compound | Rationale |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission wavelength | Suzuki coupling at C5-Br with extended aromatic systems (e.g., pyrene, fluorene). | Extends π-conjugation to tune the HOMO-LUMO gap and control the emission color. |

| Organic Semiconductors | High charge carrier mobility, good solid-state packing | Replace C5-Br with fused thiophene (B33073) rings; reduce nitro group to an imine for further condensation. | Enhances intermolecular π-π stacking and promotes efficient charge transport. |

| Anion Sensors | Strong hydrogen bonding sites, signaling unit | Functionalize the N1 position with a urea (B33335) or thiourea (B124793) moiety. | The N-H protons of the urea and indole can act as a binding pocket for anions, with binding causing a detectable change in fluorescence or color. |

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Copper(I) iodide (CuI) has been effective in facilitating azide-alkyne cycloadditions for related indole derivatives, improving regioselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., PEG-400:DMF mixtures) enhance reaction rates and yields in multi-step syntheses .

- Purification : Flash column chromatography with gradients (e.g., 70:30 ethyl acetate:hexane) resolves nitro-substituted byproducts .

Q. Example Protocol :

- Starting material: 5-Bromoindole (200 mg, 1.02 mmol) in anhydrous DMSO with NaH and alkylating agents yields N-alkyl derivatives in >90% yield .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound derivatives?

Methodological Answer :

Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. To resolve these:

Comparative Analysis : Cross-reference observed -NMR shifts with published data for analogous compounds. For example, 5-bromo-3-substituted indoles show characteristic aromatic proton shifts at δ 7.1–7.3 ppm in CDCl₃ .

Decoupling Experiments : Use -NMR or -HMBC to confirm substituent positions, especially for nitro groups .

Crystallographic Validation : Resolve ambiguities via X-ray diffraction (e.g., SHELXL refinement) to correlate spectral data with spatial arrangements .

Case Study :

In 5-bromo-3-(triazolyl)indole derivatives, unexpected δ 4.6 ppm (t, J = 7.2 Hz) signals indicated successful ethynyl coupling, validated by X-ray .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound, and what are the expected spectral signatures?

Methodological Answer :

Key techniques include:

-NMR :

- Aromatic protons: δ 7.1–7.4 ppm (doublets for H4/H6; singlet for H2).

- Nitro group deshielding shifts H3 to δ 8.1–8.3 ppm .

-NMR :

HRMS : Molecular ion peaks at m/z 255–257 [M+H]⁺ (for C₈H₅BrN₂O₂) .

Q. Table 1: Representative Spectral Data

| Position | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|

| H2 | 7.10 (d, J = 3.1 Hz) | 110.6 |

| H3 | 8.20 (s) | 135.5 |

| H4 | 7.25 (d, J = 8.7 Hz) | 121.9 |

Advanced: What challenges arise in the crystallographic refinement of this compound derivatives, and how can programs like SHELXL or OLEX2 mitigate these issues?

Methodological Answer :

Common challenges include:

- Disorder : Nitro and bromo groups may exhibit rotational disorder. SHELXL’s PART instruction partitions disordered atoms, improving R-factor convergence .